1-(1-pentyl-1H-benzimidazol-2-yl)ethanol
Description
Historical Context and Significance of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry
The benzimidazole nucleus is a privileged scaffold in drug discovery, a term that reflects its recurring presence in a wide array of biologically active compounds. nih.govresearchgate.net This significance stems in part from its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with various biological macromolecules. nih.gov The journey of benzimidazoles in medicinal chemistry has led to the development of numerous clinically important drugs with a broad spectrum of pharmacological activities. rsc.orgresearchgate.netresearchgate.net
The versatility of the benzimidazole core has been exploited to create a diverse library of compounds with activities including:
Antimicrobial: Effective against a range of bacteria and fungi. nih.govrsc.org
Antiviral: Showing promise in combating various viral infections. nih.govrsc.org
Anticancer: A significant number of benzimidazole derivatives have been investigated for their potential as anticancer agents. nih.govnih.govrsc.org
Anthelmintic: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections. nih.gov
Antihypertensive: Certain derivatives have been developed to manage high blood pressure. acs.orgtsijournals.com
Proton Pump Inhibitors: A major class of drugs for treating acid-related gastrointestinal disorders, such as omeprazole (B731) and lansoprazole, are based on the benzimidazole structure. acs.org
This wide range of biological activities has cemented the benzimidazole scaffold as a critical component in the modern drug discovery and development pipeline. semanticscholar.orgijpsjournal.com
Structural Features and Unique Chemical Reactivity of the Benzimidazole Nucleus
The benzimidazole ring system is a planar, aromatic 10π electron system. nih.gov It is characterized by the fusion of a benzene (B151609) ring to the 4,5-positions of an imidazole (B134444) ring. The two nitrogen atoms within the imidazole portion of the molecule impart distinct chemical properties. The nitrogen at position 1 (N1) is of a pyrrole-type, while the nitrogen at position 3 (N3) is pyridine-like. nih.gov
A key feature of the benzimidazole nucleus is its amphoteric nature, meaning it can act as both an acid and a base. tsijournals.com The N-H proton is acidic, with a pKa of approximately 12.8, making it susceptible to deprotonation by strong bases. tsijournals.com The pyridine-like nitrogen at N3 is basic and can be protonated by acids. acs.org
Benzimidazoles also exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the N1 and N3 positions. ijpsjournal.com This is a rapid equilibrium in solution for unsubstituted benzimidazoles.
In terms of reactivity:
Electrophilic substitution on the benzene ring typically occurs at the 4, 5, 6, and 7 positions, which are π-excessive. nih.gov
Nucleophilic substitution is favored at the C2 position, which is made electron-deficient by the two adjacent nitrogen atoms. nih.gov
N-Alkylation and N-acylation readily occur at the N1 position. nih.gov
These structural and reactivity characteristics provide a versatile platform for the synthesis of a wide array of substituted benzimidazole derivatives.
Systematic Classification and Nomenclature of Substituted Benzimidazoles, with Focus on 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol
The systematic naming of substituted benzimidazoles follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the benzimidazole ring system is crucial for correctly identifying the positions of substituents. The numbering starts from one of the nitrogen atoms as 1, proceeds through the imidazole ring to the carbon at position 2, the other nitrogen at 3, and then continues around the benzene ring from 4 to 7. researchgate.net The IUPAC name for the parent compound is 1H-benzimidazole. nih.gov
The name This compound can be deconstructed as follows:
benzimidazol: This is the core heterocyclic structure.
1H: This indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted parent compound.
1-pentyl: A pentyl group is attached to the nitrogen atom at position 1.
-2-yl: This signifies that the substituent that follows is attached to the carbon atom at position 2 of the benzimidazole ring.
ethanol (B145695): An ethanol group is the substituent at the C2 position. The "ethan" part indicates a two-carbon chain, and the "-ol" suffix denotes a hydroxyl (-OH) group.
1-: The number before the parenthesis indicates that the entire benzimidazole moiety is attached to the first carbon of the ethanol substituent.
Thus, the name systematically describes a benzimidazole ring with a pentyl group on one of the nitrogen atoms and an ethanol group, with the hydroxyl on the first carbon of that ethanol chain, attached to the C2 position of the benzimidazole.
Current Research Landscape Pertaining to N1-alkylated and C2-hydroxylated Benzimidazole Derivatives
The current research on N1-alkylated and C2-hydroxylated benzimidazole derivatives is vibrant, with a significant focus on their potential biological activities. The introduction of an alkyl group at the N1 position and a hydroxylated alkyl group at the C2 position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its biological activity. acs.org
Recent studies have explored the synthesis of various N-alkylated benzimidazole derivatives and their evaluation for a range of therapeutic applications. tsijournals.com The N-1 position is considered a key site for substitution to enhance chemotherapeutic efficacy. acs.orgrsc.org
Research has demonstrated that N1-alkylated benzimidazoles with substituents at the C2 position exhibit a variety of biological effects, including:
Antiviral activity: A series of N-1 alkylated benzimidazole derivatives bearing hydroxyl alkyl groups have been synthesized and screened for their anti-HIV and anti-YFV (Yellow Fever Virus) properties. nih.gov The presence of the hydroxyl group can facilitate hydrogen bonding interactions with biological targets. nih.gov
Antiproliferative and Antimicrobial activity: N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been designed and synthesized to evaluate their antiproliferative and antimicrobial activities. acs.org The length of the alkyl chain at the N-1 position has been shown to influence these activities. acs.org
Anticancer activity: Several studies have focused on the synthesis and anticancer evaluation of N-substituted benzimidazole derivatives. nih.govtsijournals.com
The synthesis of these compounds often involves the N-alkylation of a pre-formed benzimidazole ring, followed by functionalization at the C2 position, or the condensation of an N-alkylated o-phenylenediamine (B120857) with a suitable carboxylic acid or aldehyde. tsijournals.com The reduction of a ketone precursor is a common method to introduce the hydroxyl group in the C2-substituent. researchgate.net
Data Tables
Table 1: Key Pharmacological Activities of Benzimidazole Scaffolds
| Activity | Description |
| Antimicrobial | Effective against various bacteria and fungi. nih.govrsc.org |
| Antiviral | Shows activity against a range of viruses, including HIV. nih.govrsc.org |
| Anticancer | A significant area of research with many derivatives showing potential. nih.govnih.govrsc.org |
| Anthelmintic | A major class of drugs for treating parasitic worm infections. nih.gov |
| Proton Pump Inhibition | Basis for widely used drugs for acid-related stomach conditions. acs.org |
Table 2: Structural and Reactivity Properties of the Benzimidazole Nucleus
| Feature | Description |
| Structure | Planar, aromatic 10π electron system. nih.gov |
| Amphoteric Nature | Can act as both an acid and a base. tsijournals.com |
| Tautomerism | Exhibits annular tautomerism in solution. ijpsjournal.com |
| Reactivity at C2 | Prone to nucleophilic substitution. nih.gov |
| Reactivity of Benzene Ring | Undergoes electrophilic substitution at positions 4, 5, 6, and 7. nih.gov |
| Reactivity at N1 | Readily undergoes alkylation and acylation. nih.gov |
Compound Names Mentioned
this compound
Albendazole
Mebendazole
Omeprazole
Lansoprazole
Structure
3D Structure
Properties
CAS No. |
305347-48-2 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32g/mol |
IUPAC Name |
1-(1-pentylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C14H20N2O/c1-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11(2)17/h5-6,8-9,11,17H,3-4,7,10H2,1-2H3 |
InChI Key |
PQZNTRIBYZQCBF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)O |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC, COSY, and NOESY spectra of 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol are not available in the searched literature.
Proton NMR (¹H NMR) for Hydrogen Environment Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound have not been reported.
Carbon NMR (¹³C NMR) with DEPT and ¹H-¹³C Heteronuclear Correlation (e.g., HSQC, HMBC) for Carbon Skeleton Elucidation
Reported ¹³C NMR, DEPT, HSQC, and HMBC data to confirm the carbon framework and quaternary carbons of this compound could not be found.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Proximity
Publicly available COSY and NOESY spectra to establish proton-proton connectivity and through-space relationships for this compound were not located.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
While general characteristic frequencies for benzimidazole (B57391) derivatives are known, the specific experimental IR and Raman spectra for this compound are not published.
Identification of Characteristic Functional Groups (e.g., Hydroxyl, Benzimidazole Ring Modes)
Specific wavenumber values from experimental IR and Raman spectra corresponding to the O-H stretch, C-O stretch, benzimidazole C=N and C=C stretching, and pentyl C-H stretching modes for this particular molecule are unavailable.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
The experimental mass spectrum, including the molecular ion peak and the fragmentation pattern for this compound, has not been detailed in the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₄H₂₀N₂O. The theoretical exact mass can be calculated, which serves as a benchmark for experimental verification. While specific experimental HRMS data for this compound is not documented in the reviewed literature, the expected value provides a critical parameter for its identification.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O |
| Theoretical Exact Mass [M] | 232.15756 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for their detection as protonated species [M+H]⁺ with minimal fragmentation. While detailed experimental ESI-MS spectra for the N-pentyl derivative are not available, data for the parent compound, 1-(1H-benzimidazol-2-yl)ethanol, shows the expected protonated molecular ion, confirming the integrity of the core structure during analysis.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against calculated theoretical values derived from the molecular formula to confirm the compound's purity and empirical formula.
For C₁₄H₂₀N₂O, the theoretical elemental composition has been calculated. An experimental analysis yielding results close to these values would serve as strong evidence for the compound's identity.
Table 2: Elemental Analysis Data for C₁₄H₂₀N₂O
| Element | Theoretical % |
|---|---|
| Carbon (C) | 72.38% |
| Hydrogen (H) | 8.68% |
| Nitrogen (N) | 12.06% |
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Although a crystal structure for this compound has not been reported, an extensive analysis of its parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, is available and provides a foundational understanding of the core molecular framework.
Molecular Conformation and Bond Geometries
In the crystal structure of the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, the benzimidazole ring system, comprising the fused benzene (B151609) and imidazole (B134444) rings, is nearly planar. The bond lengths and angles within this core structure are within standard ranges. Theoretical studies on this molecule have explored its conformational landscape, identifying the most stable arrangements based on the rotation around key torsion angles.
The introduction of the N-pentyl group in this compound would add significant conformational flexibility. The five-carbon chain would likely adopt a low-energy, extended conformation, but its orientation relative to the benzimidazole ring would be a key structural feature.
Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The way molecules arrange themselves in a crystal lattice is known as crystal packing, which is governed by intermolecular forces. In the crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol, intermolecular O—H···N and N—H···O hydrogen bonds are the dominant interactions. These bonds link the molecules together, forming a two-dimensional network sheet structure. ijpsonline.com
Table 3: Crystallographic Data for the Parent Compound (±)-1-(1H-benzimidazol-2-yl)ethanol ijpsonline.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.734 (3) |
| b (Å) | 15.376 (3) |
| c (Å) | 7.9163 (16) |
| V (ų) | 1671.7 (6) |
Absolute Configuration Determination (if chiral and suitable crystals available)
The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as two enantiomers, (R) and (S). When a chiral compound crystallizes in a centrosymmetric space group, it does so as a racemate, containing equal amounts of both enantiomers.
In the analysis of the parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, which also contains this chiral center, it was noted that a definitive determination of the absolute configuration was not possible from the available data, and thus both (R,R) and (S,S) configurations were represented in the structure. ijpsonline.com To determine the absolute configuration of a single enantiomer of the N-pentyl derivative, one would need to either synthesize it from a chiral starting material or resolve the racemate and crystallize the pure enantiomer in a non-centrosymmetric space group.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in the accessible research publications.
The provided outline requires specific data from quantum chemical calculations, molecular dynamics simulations, and ligand-target interaction modeling for this exact molecule. However, the existing research focuses on structurally similar but different compounds, such as the parent molecule 1-(1H-benzimidazol-2-yl)ethanol, which lacks the 1-pentyl substitution.
The presence of the pentyl group at the N-1 position of the benzimidazole ring is expected to significantly alter the molecule's electronic structure, conformational flexibility, and interaction potential compared to the unsubstituted parent compound. Therefore, applying findings from studies on other benzimidazole derivatives would not be scientifically accurate for this compound and would fall outside the strict constraints of the requested article.
Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for each section and subsection of the outline. The necessary research findings for this compound are not available in the public domain.
Computational and Theoretical Investigations of 1 1 Pentyl 1h Benzimidazol 2 Yl Ethanol
Ligand-Target Interaction Modeling
Molecular Docking Simulations for Putative Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.
A review of the scientific literature indicates that, to date, no specific molecular docking studies have been published for 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol against any putative binding sites. While numerous docking studies have been conducted on various other benzimidazole (B57391) derivatives, targeting a wide range of proteins implicated in diseases such as cancer, microbial infections, and neurodegenerative disorders, the specific interactions of the N-pentyl substituted ethanol (B145695) derivative remain uninvestigated in silico.
Therefore, there is no data available to present on the putative binding sites, binding energies, or specific molecular interactions for this compound.
Structure Activity Relationship Sar Studies Pertaining to the 1 1 Pentyl 1h Benzimidazol 2 Yl Ethanol Scaffold
Influence of the N1-Pentyl Substituent on Molecular Recognition and Ligand Binding
The substituent at the N-1 position of the benzimidazole (B57391) ring plays a crucial role in the biological activity of these derivatives. acs.org The nature and position of substituents at the N-1 position, among others, are important in determining the antiviral properties of benzimidazole compounds. nih.gov
The lipophilic character of the N1-pentyl group is a significant determinant of molecular recognition, primarily through hydrophobic interactions. Studies on various N-alkylated benzimidazole derivatives have highlighted the importance of this feature. For instance, research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as potential anticancer, antifungal, and antibacterial agents found that compounds with hydrophobic moieties, including pentyl and heptyl substitutions, were the most effective. acs.org This increased activity is often attributed to the strong lipophilic nature of the molecule, which correlates with enhanced membrane permeation. acs.org
In the context of antiviral activity, particularly against HIV, benzimidazole derivatives have been shown to interact with the hydrophobic pocket of the HIV-reverse transcriptase (HIV-RT) protein. These hydrophobic interactions involve residues such as Tyr181, Tyr188, Phe227, Trp229, and Leu234. nih.gov The length and nature of the alkyl chain at the N-1 position can modulate the strength of these interactions, thereby influencing the inhibitory activity of the compound. Longer alkyl chains can enhance absorption into cells, leading to a positive effect on biological activity. acs.org
The size of the alkyl chain is a critical factor; an increase in the length of the chain can lead to different physicochemical properties, which in turn affect how the molecule interacts with its environment. nih.gov
Table 1: Impact of N-Alkyl Chain Length on Biological Activity
| Compound Series | Alkyl Substituent | Observed Effect on Activity | Reference |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Pentyl, Heptyl | Most effective anticancer, antifungal, and antibacterial agents | acs.org |
| N-1 alkylated benzimidazole derivatives | Alkyl groups | Important in determining antiviral properties | nih.gov |
| N-alkylated 2-(benzylthio) methyl-1H-benzimidazole | Phenyl, Methyl, CH2OH | Implicated in bactericidal activity | researchgate.net |
This table is generated based on findings from multiple studies on related benzimidazole derivatives to illustrate the general principle of alkyl chain influence.
N-alkylation can induce significant conformational changes in the benzimidazole scaffold, which can subsequently affect ligand binding. nih.gov The introduction of an alkyl group at the N-1 position can alter the planarity of the molecule and influence the orientation of other substituents. For example, studies on N-acylhydrazone derivatives have shown that N-methylation can cause a significant conformational shift. nih.gov While not directly on the 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol scaffold, this principle of N-alkylation inducing conformational changes is broadly applicable.
The introduction of a butyl group at the N-position of benzimidazole has been shown to have minimal effect on the C-N bond lengths and angles of the core ring structure, suggesting the primary conformational impact may be on the orientation of the substituent itself and its interaction with the rest of the molecule and the binding pocket. nih.gov The flexibility of the pentyl chain allows it to adopt various conformations to fit optimally within a hydrophobic binding pocket. This conformational adaptability can be crucial for achieving high-affinity binding.
Role of the C2-Ethanol Moiety in Modulating Molecular Interactions
The 2-(1-hydroxyethyl) substituent, or C2-ethanol moiety, is another critical component for molecular interactions, offering potential for hydrogen bonding and influencing the steric and electronic profile of the molecule.
The hydroxyl group of the ethanol (B145695) moiety is a key hydrogen bond donor and acceptor. nih.gov This capability allows for the formation of specific interactions with polar residues in a binding site, which can significantly contribute to the binding affinity and selectivity of the compound. In studies of various benzimidazole derivatives, the presence of a hydroxyl group was noted to increase the solubility of the compounds through ionization and the potential to act as both a hydrogen bond acceptor and donor. nih.gov
The strength of these hydrogen bonds can be substantial. For instance, in a phenol-substituted benzimidazole, O-H···N hydrogen bonds were observed between benzimidazole units, and O-H···O hydrogen bonds were formed with solvent molecules. nih.gov Cryogenic ion vibrational spectroscopy on phenol-benzimidazole model complexes has been used to directly probe the strong hydrogen bonding between a phenolic OH and the benzimidazole nitrogen. nsf.gov While the hydroxyl group in this compound is not phenolic, these studies underscore the importance of OH groups in forming strong, directional interactions within benzimidazole-containing systems.
The ethanol side chain at the C2 position also introduces specific steric and electronic features. The size and shape of this group can influence how the molecule fits into a binding pocket. Structure-activity relationship studies of 1-aryl-2-(azol-1-yl)ethane derivatives have shown that the nature of the substituent at the carbon atom adjacent to the azole ring significantly impacts antifungal activity. researchgate.net For keto derivatives, a longer alkyl chain at this position enhanced activity, while for chloro derivatives, a shorter chain was more favorable. researchgate.net This suggests a delicate balance of steric bulk is required for optimal activity.
The electronic properties of the ethanol group can also play a role. The oxygen atom is electronegative, which can influence the charge distribution across the molecule and its ability to participate in electrostatic interactions.
Contribution of the Benzimidazole Ring System to Molecular Interactions
The benzimidazole ring system itself is a "privileged structure" in medicinal chemistry, capable of a wide range of interactions. acs.orgnih.gov It can mimic the function of imidazole (B134444) in biological systems and readily interact with biopolymers. acs.orgnih.gov
The bicyclic scaffold can engage in several types of non-covalent interactions:
π-π Stacking: The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site. researchgate.net
Hydrogen Bonding: The nitrogen atoms in the imidazole portion of the ring system can act as hydrogen bond acceptors. nih.gov Specifically, the N3 atom is a common site for hydrogen bonding.
Coordination with Metal Ions: The nitrogen atoms of the imidazole moiety can coordinate with metal ions, a property that is relevant in the context of metalloenzymes. nih.gov
The substituent's nature and position on the benzimidazole ring are known to significantly impact its biological activity. nih.gov The benzimidazole nucleus is a key pharmacophore, and its interactions are fundamental to the activity of its derivatives. researchgate.net
Table 2: Types of Molecular Interactions involving the Benzimidazole Scaffold
| Interaction Type | Description | Key Structural Feature | Reference |
| Hydrophobic Interactions | Interaction with nonpolar residues (e.g., Tyr, Phe, Trp, Leu) | Benzene (B151609) ring and alkyl substituents | nih.gov |
| Hydrogen Bonding | Acting as a hydrogen bond acceptor | Imidazole nitrogen atoms (N3) | nih.gov |
| π-π Stacking | Stacking with aromatic amino acid residues | Aromatic benzimidazole ring system | researchgate.net |
| Metal Coordination | Binding to metal centers in proteins | Imidazole nitrogen atoms | nih.gov |
This table summarizes the key interaction capabilities of the core benzimidazole structure based on multiple sources.
Planarity and Aromaticity Effects
The benzimidazole ring system is a bicyclic, planar, and aromatic structure. researchgate.netnih.govguidechem.com This inherent planarity and aromaticity are critical features that facilitate interactions with various biological targets. The flat surface of the fused ring system allows for effective π–π stacking interactions with aromatic residues in proteins and nucleic acids. researchgate.netnih.gov
Quantum chemical calculations on some fused benzimidazole systems have confirmed the planarity of the core fragment. nih.govnih.gov This structural rigidity helps in maintaining a stable conformation, which can be crucial for fitting into the specific binding pockets of biological macromolecules. nih.gov The aromatic nature of the benzimidazole scaffold is a result of the delocalized π-electron system across the fused rings, which is a key contributor to its chemical stability and its ability to engage in various non-covalent interactions. researchgate.netnih.gov
Electronic Characteristics of the Fused Heterocycle
The benzimidazole heterocycle contains two nitrogen atoms which impart distinct electronic properties to the ring system. guidechem.com The N1 atom is considered pyrrole-like and π-electron excessive, while the N3 atom is pyridine-like and π-electron deficient. guidechem.com This distribution of electron density makes the C2 position, located between the two nitrogen atoms, susceptible to nucleophilic substitution. Conversely, the benzene portion of the scaffold is π-excessive and thus more prone to electrophilic substitution reactions. guidechem.com
Comparative SAR Analysis with Structurally Related Benzimidazole Derivatives
The biological activity of the this compound scaffold is highly dependent on the substituents at various positions around the core structure. nih.govacs.org SAR studies reveal that modifications at the N1, C2, and the C5/C6 positions of the benzene ring can dramatically alter the compound's properties. nih.govnih.gov
Impact of Different N1-Alkyl Chain Lengths and Branching
The substituent at the N1-position of the benzimidazole ring plays a significant role in modulating biological activity. acs.org In the parent compound, this position is occupied by a pentyl group. Studies on related N-alkylated benzimidazoles have shown that varying the length and branching of the alkyl chain directly influences efficacy, potentially due to steric effects and interactions with hydrophobic pockets in target proteins. acs.orgresearchgate.net
Research has indicated that activity can decrease as the length or size of the N1-alkyl side chain increases. researchgate.net For instance, smaller alkyl groups like methyl and ethyl have been found to improve interactions within active sites. researchgate.net Conversely, the substitution of a benzyl (B1604629) group at the N1-position has been shown in some cases to enhance activity. nih.gov
| N1-Substituent | General Effect on Activity | Rationale | Source |
| Methyl/Ethyl | Can improve activity | Favorable hydrophobic/lipophilic interactions | researchgate.net |
| Increasing Chain Length | May decrease activity | Potential for unfavorable steric hindrance | researchgate.net |
| Benzyl | Can enhance activity | Additional aromatic interactions may be possible | nih.gov |
Effects of Varying C2-Substituents (e.g., Methyl, other alcohols, carbonyls)
The C2 position is a critical site for substitution, and modifications here greatly influence the molecule's biological profile. nih.gov The parent compound features a 1-hydroxyethyl group at this position. Replacing this substituent with other functional groups such as simple alkyl groups (e.g., methyl), other alcohols, or carbonyl-containing moieties can lead to significant changes in activity.
For example, studies have shown that replacing an amino group with a methylene (B1212753) group at C2 significantly reduced anti-inflammatory activity, indicating the importance of the specific functional group at this position. nih.gov The presence of groups capable of acting as hydrogen bond donors or acceptors, such as alcohols and amides, is often crucial for interaction with biological targets. mdpi.com The synthesis of C2-substituted benzimidazoles is a major focus in the development of new bioactive molecules, underscoring the importance of this position. nih.govnih.gov
| C2-Substituent | Example Finding | Source |
| Isopropylcarboxamide | Found to be active in antiviral assays | Specific interactions of the amide group |
| Methylene (vs. Amino) | Significantly reduced anti-inflammatory activity | Highlights the importance of the guanidine (B92328) fraction |
| Sugar Moieties | Can confer strong anti-inflammatory action | Activity depends on the type and linkage of the sugar |
Influence of Substitutions on the Benzene Ring (e.g., at C5, C6 positions)
Substitutions on the benzene portion of the benzimidazole scaffold, particularly at the C5 and C6 positions, are well-documented to modulate pharmacological activity. nih.govmdpi.com The introduction of various functional groups can alter the electronic properties, lipophilicity, and steric profile of the entire molecule.
Studies have demonstrated that the introduction of electron-withdrawing groups, such as chloro or nitro groups, at the C5 or C6 position can be important for biological effects. nih.govresearchgate.net For example, a comparative study showed that a 5-chloro substitution resulted in better cytotoxicity against a cancer cell line than a 5-fluoro substitution. nih.gov However, the effect of a given substituent can be highly dependent on the specific compound series and the biological target. In one study, a chlorine atom at the C5 position did not significantly alter the activity of a series of benzimidazole-triazolothiadiazine derivatives. mdpi.com
| Benzene Ring Substitution | Example Finding | Source |
| 5-Chloro vs. 5-Fluoro | 5-Chloro substitution showed improved cytotoxicity | Electronic and steric differences between halogens |
| C6-Chloro/Nitro | Important for pharmacological effect in some series | Introduction of electron-withdrawing groups |
| C6-Electron-rich/-poor groups | Activity was mainly dependent on the group at C6 | Modulates the electronic nature of the scaffold |
Investigation of Molecular and Mechanistic Interactions at a Fundamental Level
Exploration of General Modes of Interaction with Biomolecular Systems (e.g., protein binding, enzyme modulation)
No studies describing the protein binding or enzyme modulation activities of 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol have been identified. Research on other benzimidazole (B57391) derivatives shows a wide range of interactions, including binding to tubulin, various kinases, and DNA, but these findings cannot be directly attributed to the specific title compound.
Stereochemical Aspects of Molecular Recognition
There is no information available regarding the stereochemical aspects of molecular recognition for this compound. The ethanol (B145695) substituent at the 2-position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. However, no studies on the synthesis, separation, or differential biological activity of these enantiomers were found.
Hypothesized Mechanisms of Action Based on Structural and Computational Data
No structural or computational studies, such as X-ray crystallography, NMR spectroscopy, or molecular docking simulations, have been published for this compound. Consequently, there is no scientific basis upon which to hypothesize a mechanism of action for this specific compound.
Future Directions and Advanced Research Considerations
Rational Design and Synthesis of Advanced Analogues Based on SAR Insights
The future development of compounds related to 1-(1-pentyl-1H-benzimidazol-2-yl)ethanol will heavily rely on rational design informed by Structure-Activity Relationship (SAR) studies. The goal is to systematically modify the parent molecule to enhance potency, selectivity, and pharmacokinetic properties. Key to this effort is understanding how each component of the molecule—the N-1 pentyl group, the C-2 ethanol (B145695) substituent, and the benzimidazole (B57391) core itself—contributes to its biological activity.
Future synthetic strategies will focus on creating a library of analogues by:
Varying the N-1 Alkyl Chain: The lipophilicity and steric bulk of the N-1 pentyl group can be modified. Shortening, lengthening, branching, or introducing cyclic moieties could significantly impact how the molecule fits into a target's binding pocket and its ability to cross cellular membranes. nih.gov
Modifying the C-2 Ethanol Group: The hydroxyl group of the ethanol substituent is a prime site for hydrogen bonding. Its position and chirality are likely crucial for target interaction. Advanced analogues could explore esterification or etherification of this group or the synthesis of stereoisomers to determine the optimal configuration.
Substituting the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro groups, methyl groups) on the benzene portion of the benzimidazole core can modulate the electronic properties and metabolic stability of the entire molecule. nih.gov
These rationally designed analogues would then be synthesized through established and novel chemical pathways, such as the condensation of N-pentyl-o-phenylenediamine with appropriate lactic acid derivatives. ontosight.ai The resulting compounds would form the basis for comprehensive SAR studies.
| Modification Site | Example Modification | Potential Impact |
| N-1 Position | Cyclohexyl instead of pentyl | Altered lipophilicity and binding pocket fit |
| C-2 Position | (R)-ethanol vs. (S)-ethanol | Determine stereospecificity of biological target |
| Benzene Ring | Addition of a 5-chloro group | Modified electronic properties and metabolic stability |
Development of Novel Methodologies for Analyzing Benzimidazole Interactions
A deeper understanding of how this compound and its future analogues interact with biological targets is critical. Progress in this area requires the development and application of sophisticated analytical techniques. While standard methods like NMR and mass spectrometry are essential for structural confirmation, advanced biophysical and computational methods are needed to elucidate the dynamics of interaction at a molecular level.
Future research should integrate methodologies such as:
Surface Plasmon Resonance (SPR): To provide real-time, label-free data on the binding kinetics (association and dissociation rates) between the benzimidazole analogues and their target proteins.
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy, offering a complete picture of the binding energetics.
X-ray Crystallography: To determine the three-dimensional structure of the compound bound to its target, revealing the precise atomic interactions that drive its activity.
Molecular Docking and Dynamics Simulations: Computational studies can predict binding modes and affinities, helping to prioritize the synthesis of the most promising analogues and interpret experimental results.
These techniques will be instrumental in building accurate models of benzimidazole-target interactions, guiding the rational design process discussed previously.
Exploration of Multi-Target Modulators Derived from the Benzimidazole Scaffold
Many complex diseases, such as cancer, inflammation, and neurodegenerative disorders, involve multiple pathological pathways. The "one-molecule, one-target" paradigm is often insufficient for treating such conditions. The benzimidazole scaffold is an ideal starting point for developing Multi-Target-Directed Ligands (MTDLs) that can modulate several disease-related targets simultaneously.
Future research on this compound should explore its potential as a core structure for MTDLs. This can be achieved through molecular hybridization, where the benzimidazole moiety is chemically linked to another pharmacophore known to be active against a different target. For instance:
An analogue could be hybridized with a known inhibitor of an enzyme like cyclooxygenase (COX) to create a dual-action anti-inflammatory agent.
It could be conjugated with a cholinesterase inhibitor to tackle the multifaceted nature of Alzheimer's disease.
This strategy aims to produce synergistic effects, enhance therapeutic efficacy, and potentially reduce the likelihood of drug resistance.
Integration of High-Throughput Screening Methodologies with Structural Elucidation
To accelerate the discovery of new therapeutic applications for benzimidazole derivatives, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid evaluation of large libraries of compounds against a wide array of biological targets.
Future research should involve:
Library Synthesis: Creating a diverse chemical library based on the this compound scaffold, incorporating the variations described in the rational design section.
HTS Campaigns: Screening this library against panels of cancer cell lines, kinases, G-protein coupled receptors, and microbial strains to identify "hits"—compounds that show significant activity.
Hit-to-Lead Optimization: Once a hit is identified, its structure is elucidated, and a focused campaign of chemical synthesis and SAR analysis is initiated to develop it into a potent and selective lead compound.
The integration of automated HTS with rapid structural analysis provides a powerful engine for drug discovery, enabling researchers to efficiently explore the vast biological potential of the benzimidazole chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
